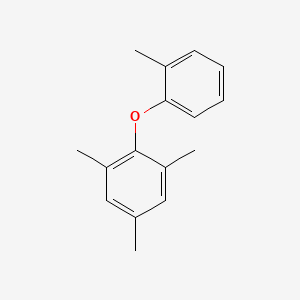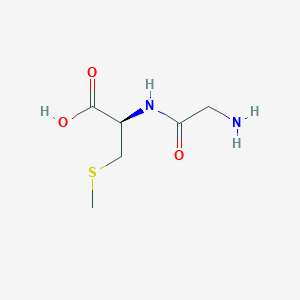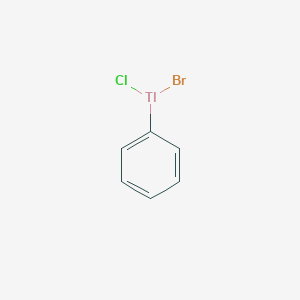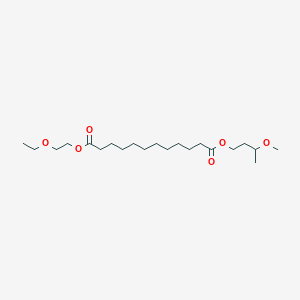
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves the transalkylation of xylene over a solid acid catalyst . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Bromination: Bromination occurs readily, giving mesityl bromide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese dioxide, and trifluoroperacetic acid are commonly used oxidizing agents.
Bromination: Bromine is used as the brominating agent.
Major Products
Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).
Bromination: Mesityl bromide.
Scientific Research Applications
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming complexes with metals such as molybdenum.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a precursor in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-(2-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic ring and substituents. The electron-donating methyl groups enhance its reactivity in electrophilic aromatic substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl groups positioned symmetrically around the ring.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups in the 1,2,3 positions.
Uniqueness
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties compared to its isomers
Properties
CAS No. |
61343-90-6 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2/h5-10H,1-4H3 |
InChI Key |
AVLOFKYSEMRNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)
![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)








